molecular formula C21H21NO2 B2445048 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one CAS No. 327060-98-0

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one

Cat. No.: B2445048
CAS No.: 327060-98-0
M. Wt: 319.404
InChI Key: SLLYNRORQJEDNW-UHFFFAOYSA-N
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Description

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a chemical compound that has garnered attention in scientific research due to its unique structural and chemical properties. This compound features a fluorenone core substituted with a 2,6-dimethylpiperidine-1-carbonyl group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves the following steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

    Introduction of the Piperidine Group: The 2,6-dimethylpiperidine-1-carbonyl group is introduced via a nucleophilic substitution reaction. This involves reacting fluorenone with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the fluorenone core or the piperidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.

Scientific Research Applications

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride: Shares the piperidine-1-carbonyl group but differs in the core structure.

    4-(2,6-dimethylpiperidine-1-carbonyl)pyridine: Similar piperidine substitution but with a pyridine core instead of fluorenone.

Uniqueness

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is unique due to its combination of a fluorenone core and a 2,6-dimethylpiperidine-1-carbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(2,6-dimethylpiperidine-1-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-7-5-8-14(2)22(13)21(24)18-12-6-11-17-19(18)15-9-3-4-10-16(15)20(17)23/h3-4,6,9-14H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYNRORQJEDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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